![molecular formula C10H16ClN3O B1522236 1-(3-Aminopropyl)-3-phenylurea hydrochloride CAS No. 1189869-04-2](/img/structure/B1522236.png)
1-(3-Aminopropyl)-3-phenylurea hydrochloride
Overview
Description
The compound “1-(3-Aminopropyl)-3-phenylurea hydrochloride” is a urea derivative. Urea derivatives are a large class of organic compounds that contain a carbonyl group flanked by two amine groups. They have a wide range of applications, including use in the manufacture of plastics, pharmaceuticals, and in medical treatments .
Chemical Reactions Analysis
Urea derivatives, including “1-(3-Aminopropyl)-3-phenylurea hydrochloride”, can undergo a variety of chemical reactions. They can react with carboxylic acids to form amide bonds . They can also undergo reactions with other nucleophiles .Scientific Research Applications
Chemical Synthesis and Drug Development
Compounds structurally related to 1-(3-Aminopropyl)-3-phenylurea hydrochloride play significant roles in chemical synthesis and drug development. For instance, 2-Phenylisopropyl and t-butyl trichloroacetamidates serve as useful reagents for the esterification of N-protected amino acids under mild conditions, facilitating the synthesis of complex organic molecules (J. Thierry, C. Yue, P. Potier, 1998). Similarly, the development of immunosuppressive agents from 2-substituted 2-aminopropane-1,3-diols highlights the potential of aminopropyl and phenylurea derivatives in medicinal chemistry, offering pathways to new therapeutic agents (M. Kiuchi et al., 2000).
Biodegradation and Environmental Remediation
Phenylurea derivatives, such as N-phenylurea herbicides, demonstrate the environmental relevance of these compounds, particularly in biodegradation studies. Research into enhancing the mineralization of diuron, a phenylurea herbicide, using cyclodextrin-based bioremediation technology, showcases the potential environmental applications of understanding and manipulating the chemical properties of phenylurea derivatives (J. Villaverde et al., 2012).
Molecular Sensing and Material Science
The exploration of molecular sensing and material science also benefits from compounds related to 1-(3-Aminopropyl)-3-phenylurea hydrochloride. For example, the synthesis and study of 3-amino boron-dipyrromethene derivatives for their sensing properties demonstrate the utility of phenylurea and amino functionalities in designing specific chemical sensors (E. Ganapathi et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “1-(3-Aminopropyl)-3-phenylurea hydrochloride” would likely depend on its potential applications. For example, if it has potential uses in medicine or industry, future research could focus on optimizing its synthesis, studying its properties, and testing its efficacy and safety .
properties
IUPAC Name |
1-(3-aminopropyl)-3-phenylurea;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c11-7-4-8-12-10(14)13-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,11H2,(H2,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTROQIITUUMDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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